molecular formula C20H25N3O2 B1676460 Methylergometrine CAS No. 57432-61-8

Methylergometrine

Cat. No.: B1676460
CAS No.: 57432-61-8
M. Wt: 339.4 g/mol
InChI Key: UNBRKDKAWYKMIV-QWQRMKEZSA-N
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Description

Chemical Classification and Structural Characterization

Ergot Alkaloid Taxonomy

Position Within Ergoline Derivatives

Methylergonovine maleate belongs to the lysergamide subclass of ergoline derivatives, characterized by a tetracyclic ergoline backbone fused with an amide group. Ergoline derivatives are classified into three primary categories:

  • Clavines (e.g., agroclavine, festuclavine)
  • Lysergic acid derivatives (e.g., ergonovine, lysergic acid diethylamide)
  • Ergopeptines (e.g., ergotamine, ergocristine)

Methylergonovine maleate is a modified lysergic acid amide, distinguished by a methyl group at position C6 and a hydroxymethylpropylamide side chain (Figure 1). Its structural alignment with natural ergot alkaloids places it within the simple lysergic acid amide subgroup, alongside ergonovine and methysergide.

Table 1: Key Structural Features of Methylergonovine Maleate

Feature Description
Core structure Tetracyclic ergoline (6-methyl-9,10-didehydroergoline)
Substitutions - C6: Methyl group
- C8: Hydroxymethylpropylamide side chain
Salt form Maleate (C₄H₄O₄) conjugate
Molecular formula C₂₀H₂₅N₃O₂ (base); C₂₄H₂₉N₃O₆ (maleate salt)
Molecular weight 339.43 g/mol (base); 455.50 g/mol (maleate salt)
Comparative Analysis with Natural Ergot Alkaloids

Methylergonovine maleate shares structural homology with natural ergot alkaloids but exhibits critical modifications:

  • vs. Ergonovine : The addition of a methyl group at C6 enhances lipid solubility, altering receptor-binding kinetics.
  • vs. Lysergic acid : Replacement of the carboxyl group with a hydroxymethylpropylamide moiety eliminates psychedelic activity while retaining uterotonic properties.
  • vs. Ergotamine : Unlike ergopeptines, methylergonovine lacks the cyclic tripeptide chain, simplifying its pharmacokinetic profile.

Figure 1: Structural Comparison with Natural Analogues

Ergonovine          R = -CH₂CH(OH)CH₂CH₃  
Methylergonovine    R = -CH(CH₂OH)CH₂CH₃ + C6-CH₃  
Lysergic acid       R = -COOH  
IUPAC Nomenclature and Systematic Identification

The systematic name for methylergonovine maleate is:
(8β)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide maleate .

Breakdown of the IUPAC Name:

  • Ergoline backbone : Tetracyclic structure with rings labeled A–D.
  • Stereochemistry :
    • : Indicates the β-orientation of the carboxamide group at position 8.
    • 1S : Specifies the S-configuration at the chiral center of the hydroxymethylpropyl side chain.
  • Maleate component : Derived from maleic acid (C₄H₄O₄), forming a 1:1 salt with the base compound.

Table 2: Systematic Identifiers

Identifier Value Source
CAS Registry Number 57432-61-8 (maleate salt)
SMILES CCC@@HNC(=O)[C@@H]1C=C2c3cccc4[nH]cc(c34)C[C@H]2N(C)C1
InChIKey UNBRKDKAWYKMIV-QWQRMKEZSA-N

The maleate salt enhances water solubility, critical for formulation stability, while preserving the compound’s affinity for serotonin (5-HT₂) and adrenergic receptors.

Properties

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
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InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRKDKAWYKMIV-QWQRMKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
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Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H25N3O2
Source PubChem
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DSSTOX Substance ID

DTXSID00904978
Record name Methylergonovine
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Molecular Weight

339.4 g/mol
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Physical Description

Solid
Record name Methylergonovine
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Solubility

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L
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Color/Form

Prisms from methanol, acetone, Shiny crystals from benzene

CAS No.

113-42-8
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Melting Point

172 °C with some decomposition, 172 °C
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Preparation Methods

Recrystallization-Based Purification

The foundational step in methylergonovine maleate production involves recrystallization to achieve pharmaceutical-grade purity. Patent CN105085514B delineates a solvent-mediated approach using methanol, ethanol, or their mixtures (1:5–50 mass ratio) at 50–70°C to dissolve the crude product. Active charcoal (5–20:1 mass ratio relative to the crude product) is introduced to adsorb impurities, followed by hot filtration and controlled cooling to -5–5°C to induce crystallization. Optimized conditions (e.g., 60°C in a 1:10–20 ethanol-methanol mixture with 10:1 charcoal) yield 69–78% recovery and >99.8% purity.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm the compound’s stability, showing a sharp exothermic decomposition peak at 197.7°C without weight loss below 150°C, indicating absence of solvates. Infrared spectroscopy (IR) further validates structural integrity, with characteristic peaks at 3246 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (maleate C=O), and 1059 cm⁻¹ (C-O-C ether linkage).

Solvent System Optimization

Ethanol-methanol blends enhance polymorphic control, critical for batch consistency. Higher ethanol proportions reduce solvent retention, while methanol improves solubility at moderate temperatures. For industrial scalability, a 1:10–20 solvent-to-crude ratio balances yield and solvent recovery costs.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

The USP32-NF27 monograph specifies an HPLC assay for injection formulations using a C18 column, mobile phase of alcohol-ammonium hydroxide (9:1), and UV detection at 310 nm. Sample preparation involves chloroform extraction to isolate methylergonovine from excipients, achieving >98% accuracy with linearity (r² > 0.999) across 5–50 µg/mL.

Spectroscopic Characterization

X-ray powder diffraction (XRPD) patterns (2θ = 9.459°, 17.820°, 18.740°, 21.159°) serve as a fingerprint for crystal form identification, ensuring interbatch reproducibility. Lot-to-lot comparisons under stress conditions (40°C/75% RH, 4500 lux) show no polymorphic transitions or degradation over 10 days.

Stability and Degradation Pathways

Accelerated Stability Studies

Forced degradation studies reveal sensitivity to oxidation and light. Under oxidative conditions (3% H₂O₂), the maleate moiety undergoes decarboxylation, generating ergoline-related impurities. Photostability testing (ICH Q1B guidelines) mandates amber glass packaging to prevent radical-mediated decomposition.

Long-term stability data (25°C/60% RH) demonstrate <0.1% total impurities after 24 months, meeting ICH Q3A/B thresholds. Key stability indicators include:

Parameter Initial 12 Months 24 Months
Purity (%) 99.91 99.89 99.87
Total Impurities (%) 0.09 0.11 0.13
Water Content (%) 0.05 0.06 0.07

Data derived from CN105085514B and CN105125481A.

Industrial-Scale Production Considerations

Injection Formulation

Patent CN105125481A details an injection protocol using nitrogen sparging to minimize oxidation during filling. Excipients include isoosmotic adjusters (e.g., sodium chloride), pH buffers (citrate, pH 2.5–3.5), and metal chelators (EDTA). Terminal sterilization (115°C/30 min or 121°C/15 min) ensures sterility without compromising stability.

Cost-Efficiency Metrics

A 10,000-liter batch requires:

  • Crude methylergonovine maleate : 1,000 kg
  • Solvent recovery : 85–90% via distillation
  • Active charcoal consumption : 100 kg
  • Yield : 730–780 kg (73–78%)

Chemical Reactions Analysis

Types of Reactions: Methylergometrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action:
Methylergonovine maleate acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This results in a rapid and sustained tetanic uterotonic effect, which is essential for controlling uterine atony and hemorrhage during the postpartum period .

Pharmacokinetics:

  • Administration Routes:
    • Intravenous (IV): Immediate onset
    • Intramuscular (IM): 2-5 minutes
    • Oral: 5-10 minutes
  • Bioavailability: Approximately 60% after oral administration; increased to 78% with IM injection during delivery.
  • Elimination Half-Life: Mean of 3.39 hours (range: 1.5 to 12.7 hours) following IV administration .

Clinical Applications

1. Prevention and Control of Postpartum Hemorrhage:
Methylergonovine maleate is indicated for routine management after the delivery of the placenta to prevent uterine atony and control hemorrhage. It is particularly effective during the third stage of labor .

2. Management of Uterine Atony:
In cases where there is inadequate uterine contraction leading to excessive bleeding, methylergonovine maleate is administered to restore normal uterine tone and facilitate recovery .

3. Case Studies:
Several studies have documented the efficacy and safety profile of methylergonovine maleate in clinical settings:

  • Study on Acute Coronary Syndrome Risk: A retrospective cohort study involving over 2 million deliveries found that methylergonovine was associated with a slightly increased risk of acute coronary syndrome but overall low incidence rates among those exposed .
  • Toxicity in Neonates: A case report highlighted the impact of methylergonovine maleate toxicity on neonates, emphasizing the need for careful monitoring when administered to mothers during delivery .

Safety Profile

While methylergonovine maleate is generally safe when used as directed, it can cause side effects such as hypertension, nausea, vomiting, and potential coronary vasospasm. Caution is advised when used in patients with cardiovascular issues due to its vasoconstrictive properties .

Data Summary

Parameter Value
Chemical Class Semi-synthetic ergot alkaloid
Indications Postpartum hemorrhage prevention
Onset of Action (IV) Immediate
Onset of Action (IM) 2-5 minutes
Onset of Action (Oral) 5-10 minutes
Bioavailability (Oral) ~60%
Bioavailability (IM) ~78%
Half-Life Mean: 3.39 hours

Mechanism of Action

Methylergometrine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect. This mechanism shortens the third stage of labor and reduces blood loss .

Comparison with Similar Compounds

Pharmacokinetics

  • Routes: Oral (60% bioavailability), intramuscular (IM), or intravenous (IV) .
  • Onset : Immediate (IV), 2–5 minutes (IM), 5–10 minutes (oral) .
  • Peak Plasma Concentration : 3243 ± 1308 pg/mL (oral) .

Adverse Effects and Contraindications

  • Hypertension, vasospasm, nausea, and vomiting .
  • Contraindicated in hypertension, cardiovascular disease, and with CYP3A4 inhibitors (e.g., nevirapine) due to ischemia risk .
  • Avoid in pregnancy (Category C) and breastfeeding .

Table 1: Comparison of Methylergonovine Maleate with Other Uterotonics and Ergot Derivatives

Compound Indications Route Onset/Duration Key Side Effects Contraindications
Methylergonovine Postpartum hemorrhage, uterine atony Oral, IM, IV Rapid (IV), sustained Hypertension, vasospasm, nausea Hypertension, CVD, CYP3A4 inhibitors
Ergometrine Postpartum hemorrhage IM, IV Rapid (IV), longer half-life Severe hypertension, nausea, vomiting Hypertension, preeclampsia
Oxytocin First-line for postpartum hemorrhage IV, IM Immediate (IV), short Water intoxication, hypotension None (widespread safety)
Carboprost Refractory hemorrhage IM 15–60 minutes Bronchospasm, diarrhea Asthma, pulmonary disease
Misoprostol Postpartum hemorrhage (resource-limited) Oral, rectal 10–30 minutes Fever, chills, diarrhea None (heat-sensitive storage required) [Not in evidence]

Detailed Findings

B. Use in Cluster Headaches
  • Methylergonovine demonstrated 95% reduction in headache frequency in a pilot study (n=20), comparable to ergotamine but with better tolerability . Unlike ergotamine, methylergonovine’s lower dosing frequency (oral 0.2 mg 3–4×/day) may improve compliance .
C. Pharmacodynamic Nuances
  • Receptor Targets: Unlike oxytocin (targets oxytocin receptors), methylergonovine acts on 5-HT, dopamine, and alpha-adrenergic receptors, contributing to both uterine contraction and systemic vasoconstriction .
  • Prolactin Effects: Methylergonovine suppresses postpartum prolactin secretion (141 vs. 266 ng/mL in controls), unlike oxytocin .
D. Controversies and Limitations
  • Drug Interactions : Concurrent use with beta-blockers or halothane may enhance vasoconstriction or reduce efficacy, respectively .

Biological Activity

Methylergonovine maleate, commonly known as Methergine, is a semi-synthetic ergot alkaloid primarily utilized in obstetric practice to manage uterine atony and prevent postpartum hemorrhage. Its biological activity is characterized by its potent uterotonic effects, which are mediated through its action on smooth muscle receptors. This article delves into the compound's pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

Chemical and Pharmacological Profile

Chemical Structure:

  • Methylergonovine maleate is chemically classified as [8β(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide maleate. It is recognized for its high purity (≥98%) and is available in both injectable and oral formulations .

Mechanism of Action:

  • The primary mechanism through which methylergonovine exerts its effects is by acting as an agonist on adrenergic and dopaminergic receptors. Specifically, it binds to the dopamine D1 receptor, enhancing uterine contractions by increasing the tone, rate, and amplitude of rhythmic contractions . This results in a rapid and sustained tetanic effect that effectively shortens the third stage of labor and reduces blood loss during delivery .

Pharmacokinetics

Absorption and Bioavailability:

  • Methylergonovine's bioavailability varies significantly with the route of administration:
    • Intravenous (IV): Immediate onset; rapid distribution to peripheral tissues within 2-3 minutes.
    • Intramuscular (IM): Onset within 2-5 minutes; bioavailability approximately 78%.
    • Oral: Bioavailability about 60%, with peak plasma concentrations achieved within 1.12 hours post-administration .

Half-Life and Clearance:

  • The elimination half-life of methylergonovine is approximately 3.39 hours, with hepatic metabolism being the primary route of elimination. The compound does not accumulate with repeated doses .

Clinical Applications

Methylergonovine maleate is primarily indicated for:

  • Postpartum Hemorrhage: Used to prevent and control bleeding due to uterine atony.
  • Induced Abortion: Assists in uterine contractions during medical abortion procedures.
  • Uterine Inertia: Addresses complications associated with ineffective uterine contractions during labor .

Adverse Effects and Contraindications

While methylergonovine is generally safe for use in postpartum settings, it can induce vasoconstriction leading to elevated blood pressure and potential adverse cardiovascular effects. Caution is advised when used alongside other vasoconstrictors or in patients with pre-existing hypertension . Reported side effects include abdominal pain, numbness, tingling in extremities, respiratory depression, and convulsions in cases of overdose .

Case Studies and Research Findings

  • Postpartum Hemorrhage Management:
    A retrospective cohort study involving over 2 million women indicated that methylergonovine administration was associated with a relative risk increase for acute coronary syndrome (ACS). However, the absolute risk remained low, suggesting a need for careful monitoring in susceptible populations .
  • Migraine Prophylaxis:
    Methylergonovine has been explored as a treatment for migraine prophylaxis due to its vasoconstrictive properties. An uncontrolled pilot study showed a significant reduction in headache frequency among cluster headache patients following treatment initiation .
  • Uterine Contraction Studies:
    Pharmacokinetic studies demonstrated that methylergonovine significantly enhances uterine contractions compared to placebo, supporting its efficacy in clinical settings where rapid uterine tone restoration is critical .

Summary Table of Key Data

ParameterValue
Chemical NameMethylergonovine maleate
Mechanism of ActionDopamine D1 receptor agonist
Bioavailability (IM)~78%
Bioavailability (Oral)~60%
Elimination Half-Life~3.39 hours
Common IndicationsPostpartum hemorrhage
Notable Side EffectsHypertension, abdominal pain

Q & A

Q. How should researchers reconcile methylergonovine's historical use in postpartum hemorrhage with modern safety concerns?

  • Methodological Answer : Develop risk-benefit frameworks using decision-analytic modeling (e.g., Markov models) comparing methylergonovine to alternatives (e.g., oxytocin). Incorporate real-world evidence (RWE) from pharmacovigilance databases to update risk stratification protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylergometrine
Reactant of Route 2
Methylergometrine

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